
tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is a synthetic organic compound with the molecular formula C13H20N2O4 It is characterized by the presence of a tert-butyl ester group, a cyclopropyl ring, and an imidazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclopropylamine with a suitable carbonyl compound under acidic or basic conditions.
Esterification: The resulting imidazolidinone intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the tert-butyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl ring may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate
- tert-Butyl 4-[(2,5-dioxooxazolidin-4-yl)butylcarbamate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanoate
Uniqueness
tert-Butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and enhances its binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.
属性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-9(16)6-7-13(8-4-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) |
InChI 键 |
XDNFTLZNOGLYAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC1(C(=O)NC(=O)N1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)
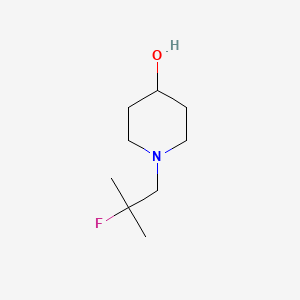

![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
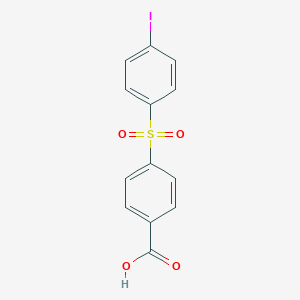
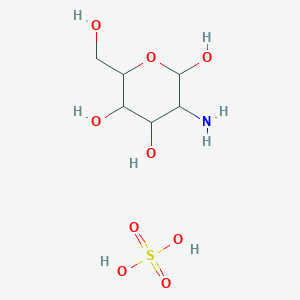
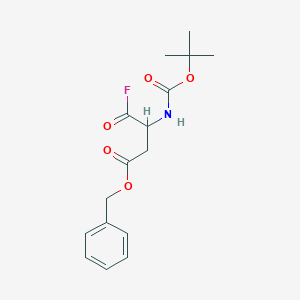

![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
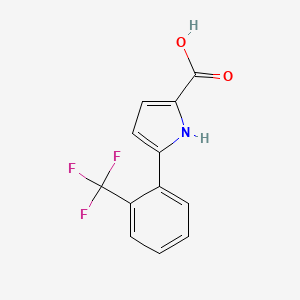
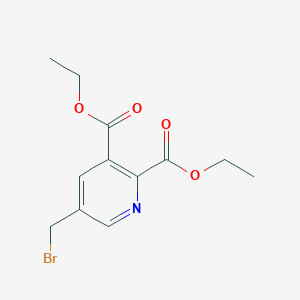
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
